

1-(Mercaptomethyl)cyclopropaneacetic Acid: A Technical Guide

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Compound of Interest

Compound Name: 1-(Mercaptomethyl)cyclopropaneacetic Acid

Cat. No.: B020542

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CAS Number: 162515-68-6

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

1-(Mercaptomethyl)cyclopropaneacetic acid is a key chemical intermediate primarily recognized for its crucial role in the synthesis of Montelukast, a potent and selective leukotriene receptor antagonist used in the treatment of asthma and allergic rhinitis.[1][2][3] This technical guide provides a comprehensive overview of its chemical properties, synthesis, and its pivotal function in pharmaceutical manufacturing. While direct biological activity of this intermediate is not extensively documented in publicly available literature, its structural components, a cyclopropane ring and a thiol group, are found in various biologically active molecules. This document consolidates available data on its chemical characteristics and outlines detailed synthetic protocols.

Chemical Properties and Data

1-(Mercaptomethyl)cyclopropaneacetic acid is a solid at room temperature and is noted for its sensitivity to air and heat.[1] The presence of a thiol group makes it susceptible to oxidation.[3][4]

Property	Value	Source
Molecular Formula	C ₆ H ₁₀ O ₂ S	[2]
Molecular Weight	146.21 g/mol	[2]
CAS Number	162515-68-6	[2]
Appearance	White to off-white solid	[1]
Melting Point	42–45 °C	[1]
Boiling Point	290.1 ± 13.0 °C (Predicted)	[1]
Density	1.228 ± 0.06 g/cm ³ (Predicted)	[1]
Purity	≥97%	[2]
Solubility	Soluble in methanol	[5]
Storage Conditions	Store at room temperature (15–30°C) in a dry, well-ventilated area. Air and heat sensitive.	[1]

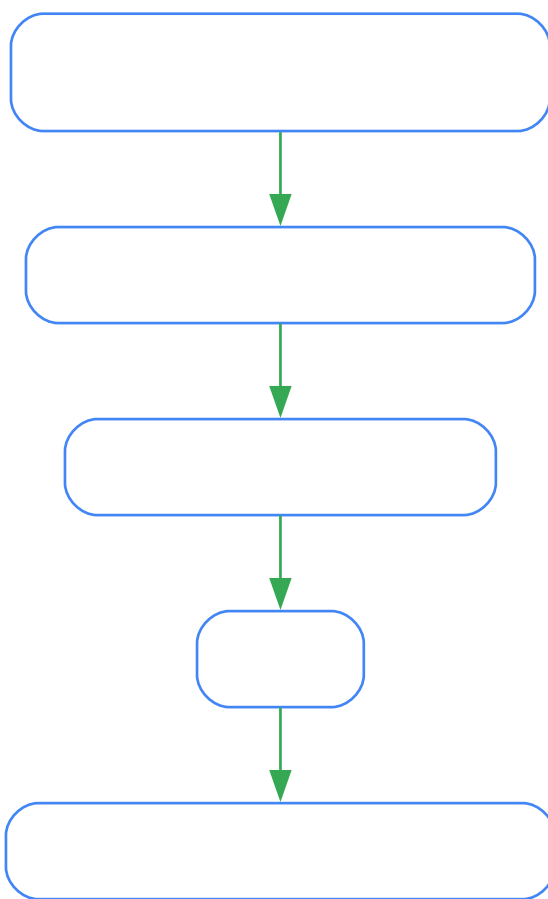
Role in Montelukast Synthesis

The primary and most significant application of **1-(mercaptomethyl)cyclopropaneacetic acid** is as a side-chain precursor in the synthesis of Montelukast.[1][3] It provides the essential cyclopropane and mercaptomethyl moieties that are integral to the final structure and activity of the active pharmaceutical ingredient (API).[1] The synthesis of Montelukast involves the coupling of this intermediate with a mesylate derivative.[3]

Experimental Protocols: Synthesis

Multiple synthetic routes for **1-(mercaptomethyl)cyclopropaneacetic acid** have been described in patent literature, often starting from 1,1-cyclopropanedimethanol or 1-(hydroxymethyl)cyclopropaneacetonitrile. The following is a generalized workflow based on common synthetic strategies.

Diagram: General Synthetic Workflow



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Caption: A generalized workflow for the synthesis of **1-(Mercaptomethyl)cyclopropaneacetic Acid**.

Example Protocol: Synthesis from 1-(hydroxymethyl)cyclopropaneacetonitrile

This protocol is a composite of methodologies described in patent literature and is for informational purposes only.

Step 1: Bromination of 1-(hydroxymethyl)cyclopropaneacetonitrile

- To a solution of an organic phosphine (e.g., triphenylphosphine) in an organic solvent (e.g., acetonitrile), bromine is added dropwise at a low temperature (e.g., -10 to 0 °C).[6]

- After the addition is complete, 1-(hydroxymethyl)cyclopropaneacetonitrile is added dropwise while maintaining the low temperature.[6]
- The reaction mixture is then heated (e.g., to 60 °C) for a short period.[6]
- Upon cooling, the product, 1-(bromomethyl)cyclopropaneacetonitrile, precipitates and is isolated by filtration.[6]

Step 2: Formation of the Isothiuronium Salt

- The isolated 1-(bromomethyl)cyclopropaneacetonitrile is reacted with thiourea in a suitable solvent (e.g., acetone) under reflux.[6]
- Upon cooling, the 1-(isothiuroniummethyl)cyclopropaneacetonitrile salt crystallizes and is collected by filtration.[6]

Step 3: Hydrolysis to **1-(mercaptomethyl)cyclopropaneacetic acid**

- The isothiuronium salt is treated with a base (e.g., sodium hydroxide) in an aqueous solution and heated to reflux.[6]
- After cooling, the reaction mixture is acidified with an organic acid (e.g., formic acid) to a pH of 3.5-4.0.[6]
- The product is extracted with an organic solvent (e.g., ethyl acetate).[6]
- The organic layers are combined, washed, dried, and concentrated to yield crude **1-(mercaptomethyl)cyclopropaneacetic acid**. [6]
- Purification can be achieved by crystallization from a solvent such as hexanes.[6]

Note: To prevent oxidation of the thiol group, degassed solvents and an inert atmosphere (e.g., nitrogen) are recommended, particularly in the final steps.[3]

Biological Context and Potential Significance

While direct experimental data on the biological activity of **1-(mercaptomethyl)cyclopropaneacetic acid** is scarce, the structural motifs it contains are of

interest in medicinal chemistry.

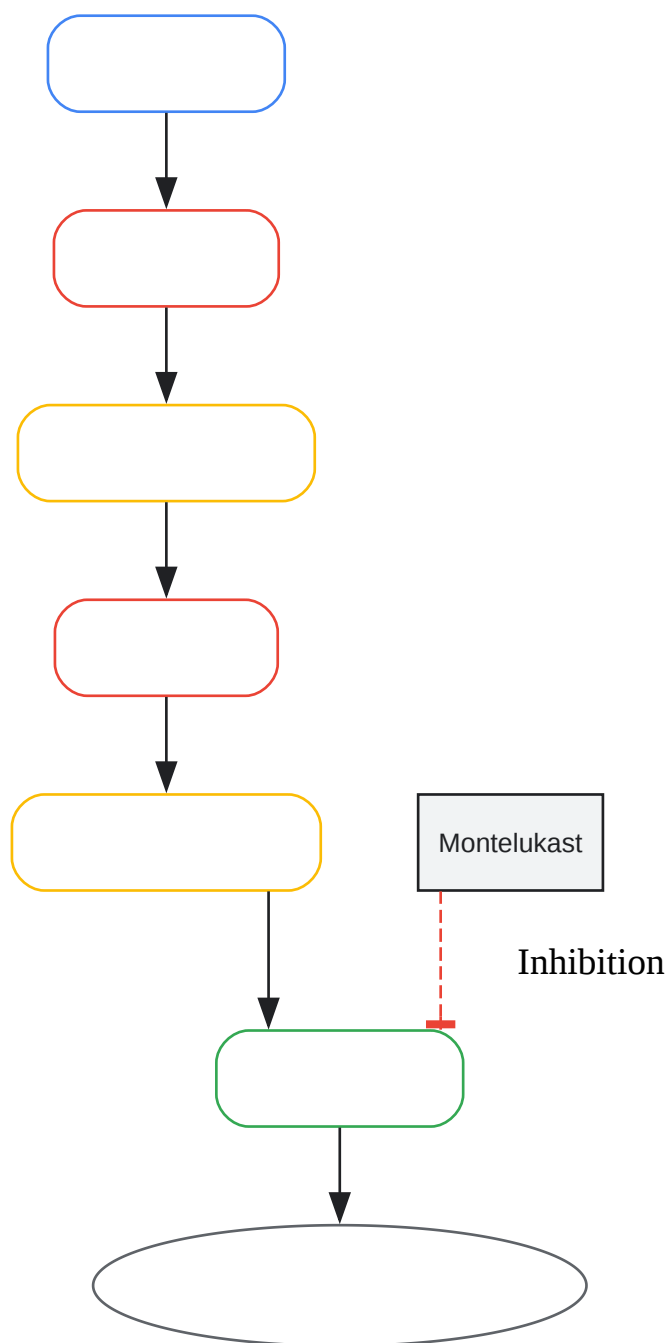
- **Thiol Group:** The thiol (-SH) functional group is present in a number of drugs and is known for its ability to interact with biological systems.^{[7][8]} Thiols can act as antioxidants, participate in chelation of metal ions, and form covalent bonds with biological targets.^{[7][8][9]} For instance, thiol-containing drugs like captopril are known to inhibit zinc-containing enzymes.^[10]
- **Cyclopropane Ring:** The cyclopropane ring is a rigid, strained three-membered ring that can serve as a conformational constraint in drug molecules.^[11] Its incorporation into drug candidates can influence their binding affinity to biological targets and their metabolic stability.^[12] Cyclopropane derivatives have been explored for a wide range of biological activities, including enzyme inhibition and antimicrobial effects.^[11]

The combination of these two features in **1-(mercaptomethyl)cyclopropaneacetic acid** makes it a valuable building block in medicinal chemistry beyond its role in Montelukast synthesis. It has potential applications in the development of novel therapeutic agents where these structural properties can be exploited.^[1]

Signaling Pathways of Related Compounds

As **1-(mercaptomethyl)cyclopropaneacetic acid** is an intermediate for Montelukast, understanding the signaling pathway of Montelukast provides context for its structural significance. Montelukast is a cysteinyl leukotriene receptor 1 (CysLT1) antagonist.^[13]

Diagram: Simplified Leukotriene Signaling Pathway and Montelukast Action



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Caption: Montelukast acts by blocking the CysLT1 receptor, preventing the inflammatory effects of cysteinyl leukotrienes.

Leukotrienes are inflammatory mediators generated from arachidonic acid by the enzyme 5-lipoxygenase (ALOX5).^{[14][15][16]} Cysteinyl leukotrienes (LTC₄, LTD₄, and LTE₄) are potent mediators of bronchoconstriction and inflammation in asthma.^{[15][16]} They exert their effects

by binding to CysLT receptors.[16] Montelukast selectively antagonizes the CysLT1 receptor, thereby inhibiting the downstream inflammatory signaling cascade.[17]

Conclusion

1-(Mercaptomethyl)cyclopropaneacetic acid is a well-characterized chemical intermediate with a critical and established role in the industrial synthesis of Montelukast. Its chemical properties and synthetic routes are well-documented in patent literature. While it is primarily valued for its role as a precursor, its constituent chemical moieties—a thiol group and a cyclopropane ring—are known to be important for the biological activity of various pharmaceutical compounds. Further research into the potential direct biological effects of this and structurally related molecules could open new avenues for drug discovery and development. This guide provides a foundational resource for professionals engaged in pharmaceutical synthesis and research involving this key intermediate.

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